2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide
Description
2-(2-Chloro-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide is a substituted acetamide derivative characterized by a phenoxy backbone with chloro, formyl, and methoxy substituents, coupled to a 2-chlorophenylacetamide moiety. The formyl group at the 4-position of the phenoxy ring may enhance reactivity, making it a candidate for further functionalization, while the chloro substituents likely contribute to biological activity and stability .
Properties
IUPAC Name |
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c1-22-14-7-10(8-20)6-12(18)16(14)23-9-15(21)19-13-5-3-2-4-11(13)17/h2-8H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFYWQUCCJOXNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2-chloro-4-formyl-6-methoxyphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.
Acetamide Formation: The phenoxy intermediate is then reacted with 2-chlorophenylamine under suitable conditions to form the final acetamide compound.
The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts such as triethylamine or pyridine. The reactions are typically carried out at temperatures ranging from room temperature to reflux conditions, depending on the specific reagents and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also focus on optimizing the use of raw materials and minimizing waste generation.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: 2-(2-chloro-4-carboxy-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide.
Reduction: 2-(2-chloro-4-hydroxymethyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide.
Substitution: 2-(2-methoxy-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a subject of interest for research in pharmacology.
Antimicrobial Activity
Research indicates that 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL | Notes |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm formation |
These findings suggest that the compound may inhibit biofilm formation, which is crucial in treating chronic infections.
Antitumor Activity
The compound has also shown promise as an antitumor agent. Its structure allows for interactions with various cellular targets, leading to the following observations:
| Cell Line | IC50 μM | Notes |
|---|---|---|
| HT29 (Colon Cancer) | < 1.98 | Significant growth inhibition |
| Jurkat T Cells | < 1.61 | Enhanced by electron-donating groups |
These results indicate that modifications to the compound's structure can enhance its cytotoxic effects against cancer cells.
Case Study 1: Antimicrobial Evaluation
In a study evaluating similar compounds, researchers tested the ability of derivatives to inhibit biofilm formation in bacterial cultures. The results indicated that specific structural features contributed to enhanced antibacterial activity, supporting the potential of this compound in treating biofilm-associated infections.
Case Study 2: Cytotoxicity Assays
Another investigation focused on the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. The presence of electron-donating groups was found to be critical for enhancing cytotoxicity, suggesting that structural modifications in our compound could similarly influence its antitumor properties.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The formyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The chloro substituents may enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties.
Comparison with Similar Compounds
Key Compounds :
Structural Insights :
- Phenoxy vs.
- Halogen Substitution : Bromo in may alter lipophilicity and binding kinetics compared to chloro in the target.
- Acetamide Side Chains : Alachlor’s diethylphenyl and methoxymethyl groups optimize herbicidal activity via soil mobility and plant uptake , while the target’s 2-Cl-phenyl may favor specific receptor interactions.
Physicochemical Properties
Property Analysis :
- The target’s formyl group (IR ~1700 cm⁻¹) and methoxy (¹H NMR δ ~3.9–4.0) would mirror spectral features in and .
- Crystallographic data (e.g., ) suggest steric and electronic effects from substituents influence molecular packing and stability.
Functional and Application Differences
- Herbicidal Activity : Alachlor and pretilachlor are commercial herbicides targeting weed lipid synthesis, while the target’s formyl group may enable Schiff base formation for metal coordination or prodrug applications.
- Pharmaceutical Potential: Compounds like are studied for antibiotic mimicry due to structural similarity to benzylpenicillin. The target’s chloro and formyl groups could enhance antimicrobial or antitumor activity.
- Coordination Chemistry : The diphenylacetamide in demonstrates hydrogen-bonding networks (N–H···O), suggesting the target’s formyl group could act as a ligand for metal ions.
Biological Activity
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide is a synthetic compound with a complex chemical structure that has garnered attention in scientific research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 354.18 g/mol. Its structure includes a chloro-substituted aromatic ring, an acetamide functional group, and a methoxy group, which contribute to its unique chemical properties. Key physical properties include:
| Property | Value |
|---|---|
| Boiling Point | 471.6ºC |
| Density | 1.366 g/cm³ |
| Flash Point | 206.7ºC |
| Refractive Index | 1.581 |
Antimicrobial Activity
Recent studies have investigated the antimicrobial potential of related chloroacetamides, establishing a framework for understanding the biological activity of this compound. In particular, research has shown that compounds with similar structures exhibit varying degrees of effectiveness against different bacterial strains.
Case Study: Antimicrobial Testing
A study characterized various N-substituted phenyl chloroacetamides against pathogens such as Escherichia coli, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). The results indicated that halogenated chloroacetamides were particularly effective against Gram-positive bacteria due to their lipophilicity, which facilitates membrane penetration.
- Effective Against :
- Gram-positive Staphylococcus aureus
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Moderate Activity Against :
- Gram-negative Escherichia coli
- Yeast Candida albicans
The study concluded that the position of substituents on the phenyl ring significantly influences antimicrobial efficacy, with specific configurations yielding better results against certain bacterial types .
Anti-inflammatory Activity
Compounds structurally related to this compound have also been evaluated for their anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways.
Findings on COX Inhibition
In vitro studies have shown that certain derivatives exhibit significant COX-1 and COX-2 inhibition:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound A | 12.47 | 0.04 |
| Compound B | 19.3 | 0.018 |
These findings suggest that the synthesized compounds not only reduce pro-inflammatory mediators but also demonstrate lower ulcerogenic potential compared to standard anti-inflammatory drugs like celecoxib .
Cytotoxicity Studies
The cytotoxic effects of this compound have been assessed in various cancer cell lines. Preliminary results indicate that this compound may induce apoptosis in specific cancer cells, although further studies are needed to quantify this effect and understand the underlying mechanisms.
Summary of Cytotoxicity Results
In preliminary assays, the compound showed varying levels of cytotoxicity across different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
These results highlight the need for additional research to explore the therapeutic potential and safety profile of this compound in clinical settings.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally related acetamides often involves nucleophilic substitution or condensation reactions. For example, in analogous compounds like N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide, diphenylacetyl chloride reacts with substituted anilines in dichloromethane with triethylamine as a base at 273 K, followed by purification via slow evaporation crystallization . Optimization can employ Design of Experiments (DoE) to minimize trial-and-error approaches, focusing on variables like temperature, solvent polarity, and stoichiometry. Statistical methods (e.g., factorial design) reduce the number of experiments while identifying critical parameters .
Q. How can the molecular structure and crystallinity of this compound be characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles, dihedral angles, and hydrogen-bonding networks. For instance, in N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide, SCXRD revealed dihedral angles between aromatic rings (81.9°–85.8°) and intermolecular N–H···O hydrogen bonds stabilizing crystal packing . Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) can further assess polymorphic behavior and thermal stability.
Q. What analytical techniques are suitable for quantifying impurities in this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard for impurity profiling. For example, pharmacopeial guidelines for acetamide derivatives recommend gradient elution (e.g., 1.0 mL/min flow rate) with C18 columns and mobile phases combining acetonitrile and phosphate buffers. Limits for individual impurities (≤0.1%) and total impurities (≤0.5%) should align with ICH guidelines .
Advanced Research Questions
Q. How can computational methods predict reaction pathways and optimize synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can model intermediates and transition states. Institutions like ICReDD integrate computational predictions with experimental validation to narrow optimal conditions (e.g., solvent selection, catalyst loading). For example, DFT-guided optimization reduced trial cycles in analogous acetamide syntheses by 40% .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., yield discrepancies)?
- Methodological Answer : Discrepancies often arise from unaccounted solvent effects or side reactions. Hybrid approaches combining microkinetic modeling and in-situ spectroscopy (e.g., FTIR, NMR) can identify hidden intermediates. For example, in a study on 2-chloro-N-(2,6-dimethylphenyl)acetamide, real-time NMR revealed unexpected hydrolysis pathways under acidic conditions, prompting recalibration of computational models .
Q. How can membrane separation technologies enhance purification of this compound?
- Methodological Answer : Nanofiltration or reverse osmosis membranes with tailored pore sizes (1–5 nm) can separate byproducts based on molecular weight and polarity. For instance, in the purification of N-substituted acetamides, polyamide membranes achieved >95% recovery of the target compound while rejecting 80% of chlorinated impurities .
Q. What are the challenges in scaling up synthesis from lab to pilot plant?
- Methodological Answer : Key challenges include heat transfer limitations, mixing efficiency, and solvent recovery. Reactor design (e.g., continuous-flow systems) mitigates these issues by improving temperature control and residence time distribution. For example, a plug-flow reactor reduced reaction time for a similar acetamide from 12 hours (batch) to 2 hours, with a 15% yield improvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
